molecular formula C15H16ClN3O3S B2830689 (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone CAS No. 2034377-91-6

(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone

Cat. No.: B2830689
CAS No.: 2034377-91-6
M. Wt: 353.82
InChI Key: KWZHJYCGIYGXAH-UHFFFAOYSA-N
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Description

The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone is a complex organic molecule that features a thiazepane ring, a chlorophenyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone typically involves multi-step organic synthesis techniques. One common approach includes:

    Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor, such as a 2-chlorophenyl-substituted amine, with a sulfur-containing reagent under controlled conditions to form the thiazepane ring.

    Introduction of the Imidazole Moiety: The imidazole ring can be introduced through a condensation reaction involving an imidazole precursor and a carbonyl-containing intermediate.

    Oxidation to Form the Sulfone: The thiazepane ring is oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfone group, potentially leading to alcohols or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Thiols: From reduction reactions.

    Substituted Aromatics: From nucleophilic aromatic substitution.

Scientific Research Applications

Chemistry

In chemistry, (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the imidazole ring suggests possible activity as an enzyme inhibitor or receptor modulator, given the known biological activities of imidazole derivatives .

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone likely involves interactions with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The thiazepane ring and chlorophenyl group may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Clotrimazole: An antifungal agent with a similar imidazole ring structure.

    Metronidazole: An antibiotic and antiprotozoal agent also containing an imidazole ring.

    Thiabendazole: An anthelmintic with a thiazole ring, structurally related to the thiazepane ring.

Uniqueness

(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone: is unique due to the combination of its thiazepane and imidazole rings, which are not commonly found together in a single molecule. This structural uniqueness may confer distinct biological activities and reactivity profiles compared to other compounds.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1H-imidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c16-12-4-2-1-3-11(12)14-5-6-19(7-8-23(14,21)22)15(20)13-9-17-10-18-13/h1-4,9-10,14H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZHJYCGIYGXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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